![molecular formula C11H11N3O4S B12945620 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate is a chemical compound with the molecular formula C11H11N3O4S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities. The presence of the nitro group and the benzimidazole moiety in its structure makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent esterification. The reaction conditions often include:
Condensation: o-phenylenediamine is reacted with formic acid or trimethyl orthoformate in an acidic medium.
Nitration: The resulting benzimidazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The nitrobenzimidazole is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a catalyst like palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium ethoxide, ethanol, and the desired nucleophile.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Sulfoxide and sulfone derivatives: Formed by the oxidation of the sulfanyl group.
Substituted derivatives: Formed by nucleophilic substitution of the acetate group.
Applications De Recherche Scientifique
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole moiety can inhibit enzymes and proteins involved in cell division and DNA replication, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate: Similar structure but with an amino group instead of a nitro group.
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
Uniqueness
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate is unique due to the presence of both the nitro group and the acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H11N3O4S |
|---|---|
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)18-4-5-19-11-12-9-3-2-8(14(16)17)6-10(9)13-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
ODLVTXBSMZILBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)

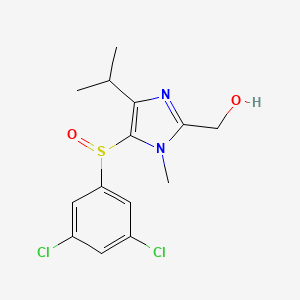
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

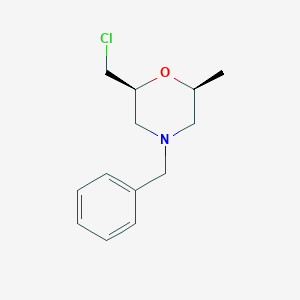

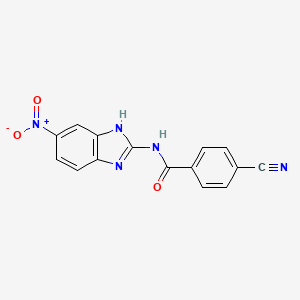

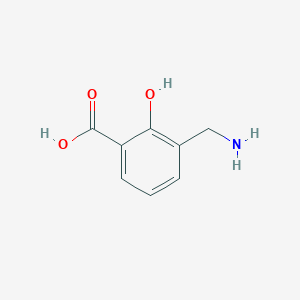

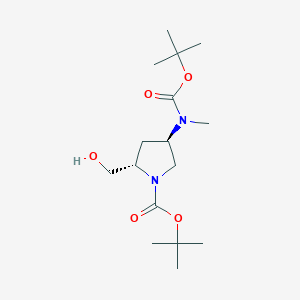

![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
